1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Overview
Description
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is a fluorinated alcohol with the molecular formula C5H7F5O. This compound is characterized by the presence of five fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-3-ol using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is utilized in various scientific research fields, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high selectivity and stability.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design and delivery, where the compound can act as a carrier for active pharmaceutical ingredients.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar solvent properties but different reactivity due to the presence of six fluorine atoms.
2,2,3,3,3-Pentafluoro-1-propanol: A structurally related compound used as a cleaning agent and derivatization reagent.
Uniqueness: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is unique due to its specific arrangement of fluorine atoms and the presence of a tertiary alcohol group. This structure imparts distinct reactivity and stability, making it valuable in specialized applications where other fluorinated alcohols may not be suitable.
Properties
IUPAC Name |
3,3,4,4,4-pentafluoro-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c1-3(2,11)4(6,7)5(8,9)10/h11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSVWKHKHDGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597472 | |
Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-46-9 | |
Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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